molecular formula C12H10ClNO2S B14010816 [(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid CAS No. 5443-01-6

[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid

Katalognummer: B14010816
CAS-Nummer: 5443-01-6
Molekulargewicht: 267.73 g/mol
InChI-Schlüssel: PSLQZFKHPIRPMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- typically involves the reaction of 7-chloro-3-methyl-4-quinoline with acetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and environmentally friendly procedures. These methods are designed to ensure high yield and purity of the final product. The use of advanced techniques such as microwave irradiation and the employment of specific reagents can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- include other quinoline derivatives such as:

  • 2-chloroquinoline-3-carbaldehyde
  • 7-chloro-4-quinolinol
  • 7-chloro-3-methylquinoline

Uniqueness

What sets acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- apart from these similar compounds is its unique thioether linkage, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

5443-01-6

Molekularformel

C12H10ClNO2S

Molekulargewicht

267.73 g/mol

IUPAC-Name

2-(7-chloro-3-methylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10ClNO2S/c1-7-5-14-10-4-8(13)2-3-9(10)12(7)17-6-11(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI-Schlüssel

PSLQZFKHPIRPMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2C=C(C=CC2=C1SCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.